1-(Tetrahydrothiophen-3-yl)piperidin-4-ol

CAS No.: 864425-02-5

Cat. No.: VC3049598

Molecular Formula: C9H17NOS

Molecular Weight: 187.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864425-02-5 |

|---|---|

| Molecular Formula | C9H17NOS |

| Molecular Weight | 187.3 g/mol |

| IUPAC Name | 1-(thiolan-3-yl)piperidin-4-ol |

| Standard InChI | InChI=1S/C9H17NOS/c11-9-1-4-10(5-2-9)8-3-6-12-7-8/h8-9,11H,1-7H2 |

| Standard InChI Key | AQTLLNHGCPDPCW-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1O)C2CCSC2 |

| Canonical SMILES | C1CN(CCC1O)C2CCSC2 |

Introduction

Chemical Structure and Properties

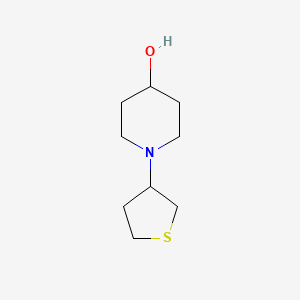

1-(Tetrahydrothiophen-3-yl)piperidin-4-ol, with the CAS number 864425-02-5, is a heterocyclic compound that combines both nitrogen and sulfur atoms in its structure. This arrangement gives the molecule distinctive chemical properties and reactivity patterns.

Structural Characteristics

The compound features two key structural components:

-

A piperidine ring with a hydroxyl group at the 4-position

-

A tetrahydrothiophene ring connected to the piperidine at position 1

These structural elements create a unique three-dimensional configuration that influences its biological activity and chemical reactivity.

Chemical Properties

The compound's chemical properties are defined by its functional groups and heterocyclic rings. The basic physicochemical properties are summarized in Table 1.

Table 1: Key Properties of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol

| Property | Value |

|---|---|

| IUPAC Name | 1-(thiolan-3-yl)piperidin-4-ol |

| Molecular Formula | C9H17NOS |

| Molecular Weight | 187.30 g/mol |

| InChI | InChI=1S/C9H17NOS/c11-9-1-4-10(5-2-9)8-3-6-12-7-8/h8-9,11H,1-7H2 |

| Canonical SMILES | C1CN(CCC1O)C2CCSC2 |

| Appearance | Solid |

The presence of the hydroxyl group on the piperidine ring provides an opportunity for hydrogen bonding and further functionalization. Meanwhile, the tetrahydrothiophene moiety contributes to the compound's lipophilicity and may influence its interactions with biological systems .

Synthesis Methods

The synthesis of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol can be approached through several potential routes, drawing on synthetic methods used for similar heterocyclic compounds.

Synthetic Routes

A viable synthetic approach likely involves the coupling of appropriately functionalized tetrahydrothiophene and piperidine derivatives. Based on methods for similar compounds, the synthesis could involve:

-

Preparation of a tetrahydrothiophene intermediate with an appropriate leaving group

-

Nucleophilic substitution with a protected piperidin-4-ol

-

Deprotection to yield the final product

The synthesis of related compounds often involves the use of Grignard reagents, as seen in the preparation of 4-phenylpiperidin-4-ol derivatives .

Reaction Conditions

Controlled reaction conditions are crucial for optimizing yield and purity. Based on protocols for similar heterocyclic compounds, the following conditions would be typical:

-

Temperature control (often 0°C to room temperature)

-

Use of aprotic solvents such as THF, DCM, or acetonitrile

-

Base catalysis using triethylamine or similar bases

-

Inert atmosphere to prevent oxidation of the sulfur-containing moiety

For example, the preparation of tetrahydrofuran-containing analogs often involves careful temperature control, as described in the synthesis of similar compounds: "To a stirred solution... at 0°C was added... The resulting solution was allowed to warm up to rt and was stirred for 24 h" .

Biochemical Activity

1-(Tetrahydrothiophen-3-yl)piperidin-4-ol's biological activity can be extrapolated from studies on structurally similar compounds containing either piperidine or tetrahydrothiophene moieties.

Receptor Interactions

Based on the biological activity of similar heterocyclic compounds, 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol may interact with:

-

G-protein coupled receptors (GPCRs) - The piperidine moiety is common in compounds that interact with various GPCRs

-

CCR5 receptor - The compound may exhibit antagonistic activity, potentially interfering with HIV-1 entry pathways

-

Serotonin receptors - Similar piperidine-containing compounds have shown affinity for 5-HT receptors

The presence of the tetrahydrothiophene group may contribute to receptor selectivity and binding affinity through additional hydrophobic interactions.

Mechanism of Action

The potential mechanisms of action of this compound might include:

-

Receptor antagonism - Blocking receptor signaling pathways

-

Enzyme inhibition - Interfering with catalytic activities of enzymes

-

Modulation of cell signaling - Affecting downstream cellular processes

Studies of similar compounds suggest potential interactions with chemokine receptors, which play roles in inflammation and viral entry mechanisms. The compound's hydroxyl group may form critical hydrogen bonds with target receptors, enhancing binding specificity.

Comparative Analysis

Understanding how 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol relates to similar compounds provides insights into its potential applications and properties.

Structural Analogs

Several structurally related compounds provide valuable context for understanding the properties of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol:

Table 2: Comparison with Structural Analogs

| Compound | Key Structural Difference | Potential Effect on Activity |

|---|---|---|

| 4-(Oxolan-3-yl)piperidin-4-ol | Contains oxolane (tetrahydrofuran) instead of tetrahydrothiophene | May have different lipophilicity and hydrogen bonding properties |

| Tetrahydrofuran-3-yl derivatives | Oxygen instead of sulfur in the five-membered ring | Different electronic properties and metabolic stability |

| 4-Phenylpiperidin-4-ol | Aromatic ring instead of tetrahydrothiophene | Enhanced π-π interactions with aromatic residues in targets |

The replacement of tetrahydrothiophene with tetrahydrofuran in similar compounds has been shown to alter binding profiles and pharmacokinetic properties.

Research Applications

1-(Tetrahydrothiophen-3-yl)piperidin-4-ol has potential applications in several research domains.

Medicinal Chemistry

In medicinal chemistry, this compound may serve as:

-

A potential scaffold for developing CCR5 antagonists, which could have applications in HIV treatment

-

A building block for the synthesis of receptor-selective ligands

-

A lead compound for structure-activity relationship studies

The compound's distinct structural features make it an interesting candidate for developing targeted therapeutics.

Synthetic Applications

As a synthetic intermediate, the compound offers:

-

A versatile scaffold for further functionalization

-

Opportunities for selective reactions at the hydroxyl group

-

Potential for creating diverse chemical libraries

The hydroxyl group on the piperidine ring provides a reactive site for further modifications, such as oxidation, esterification, or other transformations .

Other Applications

Additional potential applications include:

-

Use as a pharmacological tool to study receptor function

-

Employment in chemical biology studies

-

Utilization in materials science applications

Future Research Directions

Research on 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol is still evolving, with several promising directions for further investigation.

Therapeutic Development

Future research might explore:

-

Optimization of the compound's pharmacokinetic properties

-

Development of analogs with enhanced selectivity and potency

-

Exploration of additional therapeutic targets beyond CCR5

Synthetic Methodology

Advancements in synthetic approaches could include:

-

Development of more efficient and scalable synthesis routes

-

Application of green chemistry principles to reduce environmental impact

-

Stereoselective synthesis methods to control spatial configuration

Structural Modifications

Structural variations that might be explored include:

-

Modification of the hydroxyl group to enhance stability or activity

-

Introduction of substituents on the tetrahydrothiophene ring

-

Creation of hybrid molecules combining this scaffold with other bioactive moieties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume